3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide
Description
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide is a boronate ester-containing compound with a pyridinecarboxamide backbone and a fluorine substituent at the 3-position of the pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para-position of the phenyl ring enhances its stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . This compound is structurally tailored for applications in medicinal chemistry and materials science, where boronate esters serve as intermediates for synthesizing biaryl systems, heterocycles, and functionalized aromatics. Its molecular weight is approximately 369.2 g/mol (calculated based on C₁₉H₂₁BFN₂O₃), and its fluorine substituent may influence electronic properties, solubility, and metabolic stability compared to non-fluorinated analogs.
Properties
CAS No. |
903522-31-6 |
|---|---|
Molecular Formula |
C18H20BFN2O3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20BFN2O3/c1-17(2)18(3,4)25-19(24-17)12-5-7-13(8-6-12)22-16(23)14-9-10-21-11-15(14)20/h5-11H,1-4H3,(H,22,23) |
InChI Key |
SVUKGLSGWIZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a dehydrating agent.
Amidation: The final step involves the formation of the pyridinecarboxamide moiety through a coupling reaction between the fluorinated boronic ester and a pyridinecarboxylic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Hydrolysis: Formation of boronic acid derivatives.
Scientific Research Applications
3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the pyridinecarboxamide moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Structure : Features an acetamide group instead of pyridinecarboxamide and lacks fluorine.
- Molecular Weight: 261.13 g/mol (C₁₃H₁₉BNO₃) .
- Applications : Used in cross-coupling reactions for aryl-amide synthesis.
- Key Difference : The absence of fluorine and pyridine ring reduces electronic effects critical for binding in kinase inhibitors or PET tracers.
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
- Structure : Contains a trifluoromethyl group and morpholine ring instead of pyridinecarboxamide .
- Molecular Weight: 357.17 g/mol (C₁₇H₂₃BF₃NO₃).
- Applications : Used in synthesizing trifluoromethylated biaryls for agrochemicals.
Fluorinated Boronate Esters
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Complex heterocyclic system with dual fluorine atoms and a sulfonamide group .
- Molecular Weight : 589.1 g/mol (C₂₉H₂₂F₂N₆O₄S).
- Applications : Anticandidate in kinase inhibition studies; fluorines enhance target binding affinity.
Comparative Table
Research Findings
- Suzuki-Miyaura Coupling Efficiency : Fluorinated boronate esters like the target compound show 10–15% higher coupling yields with electron-deficient aryl halides compared to chloro-substituted analogs due to reduced steric effects .
- Metabolic Stability: Fluorine in the pyridine ring reduces CYP450-mediated metabolism by 20% compared to non-fluorinated boronate esters, as observed in preclinical studies of related compounds .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide?
- Methodological Answer : The synthesis typically involves coupling a fluorinated pyridinecarboxamide precursor with a boronate ester via Suzuki-Miyaura cross-coupling. Key steps include:
- Boronate Preparation : Use pinacol ester protection (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to stabilize the boronic acid intermediate .
- Coupling Conditions : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere .
- Fluorine Stability : Ensure anhydrous conditions to prevent hydrolysis of the fluorine substituent .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign fluorine-coupled proton signals (e.g., ³J₆ coupling in pyridine rings) and confirm boronate integration .
- FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for boron (¹⁰B/¹¹B) .
Q. What is the role of the dioxaborolan-2-yl group in this compound’s reactivity?
- Methodological Answer : The pinacol boronate ester enhances stability and solubility for cross-coupling reactions. It serves as a key intermediate in Suzuki-Miyaura reactions for constructing biaryl systems, enabling modular functionalization of the phenyl-pyridine scaffold .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for introducing fluorine substituents?
- Methodological Answer :
- DFT Calculations : Predict fluorine’s electronic effects on reaction intermediates (e.g., transition-state energies in cross-coupling) .
- Molecular Docking : Model interactions between fluorinated moieties and biological targets (e.g., kinases) to prioritize synthetic routes .
- Solvent Screening : Use COSMO-RS simulations to select solvents that minimize fluorine hydrolysis .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridinecarboxamides?
- Methodological Answer :
- Dose-Response Assays : Perform IC₅₀ titrations under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural-Activity Relationship (SAR) : Systematically modify the fluorophenyl or boronate groups to isolate contributing factors .
- Crystallography : Compare X-ray structures of ligand-target complexes to identify conformational discrepancies .
Q. How can X-ray crystallography validate the stereoelectronic effects of fluorine and boron in this compound?
- Methodological Answer :
- Single-Crystal Analysis : Resolve bond angles and dihedral distortions caused by fluorine’s electronegativity and boron’s vacant p-orbital .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H, B-O hydrogen bonds) influencing crystal packing .
- Synchrotron Radiation : Use high-resolution data (<1.0 Å) to map electron density around fluorine and boron atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
